6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride is a chemical compound that is related to various pyridine derivatives with potential applications in organic synthesis and material science. While the specific compound is not directly studied in the provided papers, related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of the target compound.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves catalytic processes or reactions with other organic compounds. For instance, 4-(Dimethylamino)pyridine is used as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature . Similarly, the synthesis of complex organic frameworks with pyridine-2,6-dicarboxylic acid demonstrates the versatility of pyridine derivatives in forming structured materials . These methods could potentially be adapted for the synthesis of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, FTIR spectroscopy, and ab initio calculations. For example, the study of a complex of 4-dimethylamino-2,6-dimethylpyridine N-oxide with 4-toluenesulphonic acid revealed detailed structural information, including bond distances and angles, which are crucial for understanding the molecular geometry . These techniques could be applied to determine the precise structure of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. Cycloaddition and Michael-type reactions are common for compounds with dimethylamino groups, leading to the formation of complex heterocyclic structures . Additionally, metalation reactions of pyridine derivatives can yield a wide variety of substituted compounds, as shown in the synthesis of 5-substituted pyrrole-2-carboxaldehydes . These reactions highlight the reactivity of the dimethylamino group and the pyridine ring, which would be relevant for the chemical behavior of 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as stability, luminescence, and reactivity towards radicals, are of significant interest. For instance, some 6-substituted-2,4-dimethyl-3-pyridinols exhibit excellent antioxidant properties, indicating the potential for 6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride to act as a radical scavenger . The luminescent properties of lanthanide complexes with pyridine-2,6-dicarboxylic acid derivatives suggest that the target compound may also possess interesting optical properties .
Scientific Research Applications
Catalytic Applications
6-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride serves as a catalyst in various chemical reactions. It has been used as a catalyst for iodolactonisation of γ,δ-unsaturated carboxylic acids, resulting in the formation of γ-lactones and δ-lactones under neutral conditions at room temperature. The study highlights the influence of substrate structures on the iodolactonisation process and proposes a catalytic mechanism (Meng et al., 2015). Additionally, it has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is attacked by the nucleophilic substrate to form a transient intermediate, subsequently releasing the acylation product and regenerating the catalyst (Liu et al., 2014).
Synthesis and Reactivity Studies
This compound has been involved in the synthesis and reactivity studies of various chemical compounds. For instance, its involvement in the synthesis of functionalized pyridines by substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles, leading to a diverse set of pyridines, showcases its reactivity and utility in producing complex chemical structures (Schmidt et al., 2006). It has also facilitated the generation of a structurally diverse library of compounds through different types of alkylation and ring closure reactions, demonstrating its versatility in chemical synthesis (Roman, 2013).
Crystallography and Molecular Structure
The compound has contributed to the field of crystallography and molecular structure understanding. A study involving the cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids yielded seven multicomponent adducts. These adducts were characterized by XRD technique, IR, and elemental analysis, and the study thoroughly analyzed their structural and supramolecular aspects, shedding light on the interactions and associations contributing to the stabilization and expansion of high-dimensional structures (Fang et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)7-5-3-4-6(9-7)8(11)12;/h3-5H,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIRJHZEACNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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